2-(4-chlorophenoxy)-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group and a pyrazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 5-methyl-2-(2-methylphenyl)pyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)acetic acid
- 5-methyl-2-(2-methylphenyl)pyrazole
- N-(4-chlorophenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H18ClN3O2 |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-methyl-2-(2-methylphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-3-4-6-17(13)23-18(11-14(2)22-23)21-19(24)12-25-16-9-7-15(20)8-10-16/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
VWVQPOBULVHRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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